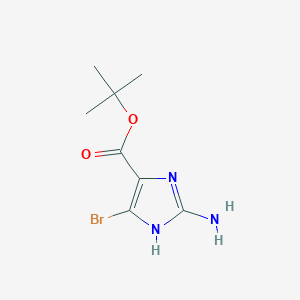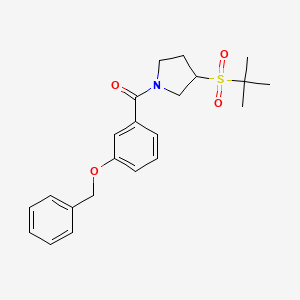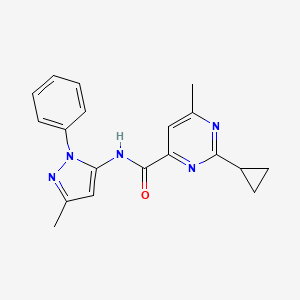
N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .Scientific Research Applications
Pharmacological Profiling and Toxicity
Research on NBOMe compounds, which share a structural resemblance with "N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide", focuses on their pharmacological profiles, including receptor binding affinities and toxicological impacts. These compounds have been identified for their potent serotonergic effects due to high affinity for the 5-HT2A receptor, which is implicated in their hallucinogenic properties. Studies have documented cases of severe toxicity and fatalities associated with their recreational use, highlighting the risks of serotonin syndrome-like effects, which include tachycardia, hypertension, seizures, and agitation (Hill et al., 2013), (Yoshida et al., 2015).
Analytical Detection and Forensic Analysis
Analytical and forensic research has developed methods for detecting NBOMe compounds in biological samples, aiming to identify these substances in cases of intoxication or for law enforcement purposes. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and voltammetry on boron-doped diamond electrodes have been applied to quantify NBOMe compounds in serum, urine, and even in blotting paper samples, which are common mediums for their distribution (Poklis et al., 2014), (Souza et al., 2017).
Metabolic Studies
Investigations into the metabolism of NBOMe compounds, including "N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide", aim to understand their pharmacokinetics and the formation of metabolites. These studies are crucial for toxicological analysis and contribute to the understanding of their effects on the body. Metabolic pathways identified include O-demethylation, hydroxylation, and subsequent conjugation reactions such as glucuronidation and sulfation (Šuláková et al., 2021).
Behavioral and Neurochemical Effects
Research on the behavioral and neurochemical effects of NBOMe compounds provides insights into their psychoactive properties. Studies in animal models have examined the changes in neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, and their impact on behaviors such as sensorimotor functions and nociception (Miliano et al., 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets by binding to them, thereby altering their function .
Biochemical Pathways
The biochemical pathways affected by N-(4-(dimethylamino)phenethyl)-3,4,5-trimethoxybenzamide are not well defined. Given the compound’s structure, it may potentially influence pathways involving amine and amide groups. More research is needed to confirm this and to understand the downstream effects of such interactions .
Pharmacokinetics
Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other compounds, it may potentially influence cellular processes involving amine and amide groups .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)16-8-6-14(7-9-16)10-11-21-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4/h6-9,12-13H,10-11H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOTLAFOYBKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}isonicotinamide](/img/structure/B2436013.png)
![2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride](/img/structure/B2436014.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyphenoxy)piperidin-1-yl]acetamide](/img/structure/B2436016.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2436019.png)


![N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide](/img/structure/B2436027.png)

